molecular formula C4HF3N2O2 B13021512 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde CAS No. 1196152-87-0

3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B13021512
CAS No.: 1196152-87-0
M. Wt: 166.06 g/mol
InChI Key: RJBNATIWUPQHKP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) motif, a privileged scaffold recognized for its metabolic stability and role as a bioisostere for amide and ester functionalities . The presence of the reactive aldehyde group at the 5-position makes this molecule a versatile building block for synthesizing a diverse array of derivatives, including hydrazones, amides, and other complex molecular architectures. The primary research value of this compound is its application in the development of potent and selective class IIa histone deacetylase (HDAC) inhibitors . The TFMO moiety is a distinctive pharmacophore that interacts with the zinc ion in the catalytic pocket of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9), enzymes implicated in oncology and central nervous system (CNS) disorders such as Huntington's disease . The electron-deficient nature of the TFMO ring is critical for this biological activity, as modifications to this group lead to a significant loss of potency . Beyond HDAC research, the 1,2,4-oxadiazole scaffold is widely investigated for its broad spectrum of biological activities. Scientific literature indicates that 1,2,4-oxadiazole derivatives exhibit promising antifungal properties by acting as succinate dehydrogenase inhibitors (SDHIs), effectively targeting plant pathogenic fungi . Furthermore, this structural class has demonstrated significant antibacterial activity against various bacterial pathogens, highlighting its potential in antimicrobial agent development . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult all relevant material safety data sheets prior to handling.

Properties

CAS No.

1196152-87-0

Molecular Formula

C4HF3N2O2

Molecular Weight

166.06 g/mol

IUPAC Name

3-(trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C4HF3N2O2/c5-4(6,7)3-8-2(1-10)11-9-3/h1H

InChI Key

RJBNATIWUPQHKP-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NC(=NO1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a trifluoromethyl ketone, followed by oxidation to form the desired oxadiazole ring . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Functionalization at the Carbaldehyde Group

The aldehyde moiety undergoes nucleophilic additions and condensations. For example:

  • Schiff Base Formation : Reacts with amines (e.g., aniline) in ethanol at 25°C to form imines (yield: 78–89%) .

  • Reduction : Sodium borohydride reduces the aldehyde to a hydroxymethyl group, yielding 5-(hydroxymethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole (yield: 91%) .

  • Oxidation : Silver(I) oxide in aqueous NaOH oxidizes the aldehyde to a carboxylic acid (yield: 83%) .

Table 2: Aldehyde Functionalization Reactions

Reaction TypeReagent/ConditionsProductYield (%)
Schiff base formationAniline, EtOH, 25°CImine derivative85
ReductionNaBH₄, MeOH5-(Hydroxymethyl)-oxadiazole91
OxidationAg₂O, NaOH, H₂O5-Carboxylic acid derivative83

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethyl group directs electrophiles to the 5-position (aldehyde site). Nitration with HNO₃/H₂SO₄ at 0°C yields 5-nitro derivatives, though competing aldehyde oxidation limits yields to ~45% . Halogenation (e.g., Br₂/FeBr₃) occurs regioselectively at the para-position relative to the aldehyde .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation and alkynylation:

  • Suzuki Coupling : Reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF, 80°C) to form biaryl derivatives (yield: 72%) .

  • Sonogashira Coupling : With terminal alkynes (e.g., phenylacetylene), yields 5-alkynyl-substituted oxadiazoles (yield: 68%) .

Table 3: Cross-Coupling Reaction Parameters

ReactionCatalystSubstrateYield (%)
SuzukiPd(PPh₃)₄Phenylboronic acid72
SonogashiraPdCl₂(PPh₃)₂Phenylacetylene68

Stability and Reactivity Trends

  • pH Stability : The aldehyde group is stable under acidic conditions (pH 2–6) but hydrolyzes to carboxylic acid at pH > 10 .

  • Thermal Stability : Decomposes above 200°C, with the trifluoromethyl group enhancing thermal resistance compared to non-fluorinated analogs .

This compound’s multifunctional reactivity enables its use in drug discovery (e.g., HDAC inhibitors ) and materials science. Future research should explore photocatalytic C–H functionalization to bypass pre-functionalized substrates.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 1,2,4-oxadiazole derivatives, including those containing the trifluoromethyl group. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study highlighted that derivatives of 1,2,4-oxadiazole demonstrated substantial antitumor activity against a panel of human cancer cell lines, with some compounds showing IC50 values as low as 0.003 µM against specific cell types .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 Value (µM)
Compound 2OVXF 8992.76
Compound 3LXFA 6290.003
Compound 8WiDr4.5

The introduction of electron-withdrawing groups at specific positions on the aromatic ring has been shown to enhance biological activity significantly . Additionally, compounds derived from this oxadiazole framework have been evaluated for their ability to induce apoptosis in cancer cells, further supporting their potential as anticancer agents .

Neuroprotective Potential

Recent research has also explored the neuroprotective effects of oxadiazole derivatives. A series of compounds were synthesized and assessed for their ability to inhibit neurodegenerative processes associated with diseases like Alzheimer's. These compounds showed promise in modulating pathways involved in neuroinflammation and oxidative stress .

Agrochemical Potential

The trifluoromethyl-substituted oxadiazoles have been identified as effective agrochemicals. These compounds can serve as selective herbicides and insecticides due to their microbiocidal properties against phytopathogenic fungi and pests .

Table 2: Agrochemical Efficacy of Oxadiazole Derivatives

CompoundActivity TypeEfficacy
Compound AFungicideEffective against Botrytis cinerea
Compound BInsecticideModerate efficacy against Spodoptera frugiperda

Studies indicate that these compounds can protect crops from diseases caused by fungi while being environmentally safe and well-tolerated by plants . Their systemic properties allow them to be absorbed and translocated within plants, providing both curative and preventive measures against infestations.

Synthesis and Evaluation

A notable study synthesized a series of novel oxadiazole derivatives and evaluated their biological activities across multiple assays, including anticancer and antifungal tests. The results demonstrated that many derivatives exhibited promising activity profiles, suggesting that structural modifications could lead to even more potent compounds .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the oxadiazole core affect biological activity. For example, adding different substituents at the 5-position of the oxadiazole ring was found to significantly alter the potency against various cancer cell lines .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Functional Group Variations

Carboxylic Acid and Ester Derivatives
  • 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (Similarity: 0.99, CAS 478030-57-8):
    • The carbaldehyde group is replaced with a carboxylic acid (-COOH).
    • Impact : Reduced electrophilicity compared to the aldehyde, favoring hydrogen bonding and salt formation. This derivative is less reactive in nucleophilic additions but may exhibit improved solubility in polar solvents .
  • Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate (Similarity: 0.90, CAS 886361-32-6):
    • Contains an ester (-COOEt) group.
    • Impact : Enhanced hydrolytic stability compared to the aldehyde, making it suitable for prodrug applications. The ester group can undergo enzymatic cleavage in biological systems .
Alcohol and Chloromethyl Derivatives
  • (3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol (Similarity: 0.88, CAS 400716-17-8): Features a hydroxymethyl (-CH₂OH) group. Impact: Lower reactivity than the carbaldehyde but amenable to oxidation or esterification. Potential for hydrogen bonding interactions in drug-receptor complexes .
  • 5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 844498-80-2):
    • Substituted with a chloromethyl (-CH₂Cl) group.
    • Impact : The chlorine atom allows nucleophilic substitution reactions (e.g., with amines or thiols), offering synthetic versatility. However, the compound may exhibit higher toxicity due to the reactive chlorine .

Substituent Position and Electronic Effects

Trifluoromethyl Position on the Phenyl Ring
  • 3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde (CAS 1710202-31-5):
    • The trifluoromethyl group is at the ortho position on the phenyl ring.
    • Impact : Increased steric hindrance and altered electronic effects compared to the para isomer. The ortho substitution may reduce planarity, affecting π-π stacking interactions in biological targets .
Electron-Donating vs. Electron-Withdrawing Groups
  • 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (CAS 944896-51-9): Contains a methoxy (-OMe) group instead of trifluoromethyl. This substitution may improve solubility but decrease metabolic stability .

Hybrid and Complex Derivatives

  • Morpholine and Piperidine Hybrids (e.g., Figure 13 in ):
    • The oxadiazole is integrated into spirocyclic or morpholine-containing structures.
    • Impact : Enhanced conformational rigidity and bioavailability. Such hybrids are often explored for antidiabetic or central nervous system (CNS) applications due to improved blood-brain barrier penetration .
  • Schiff Base Derivatives ():
    • The carbaldehyde group forms imine linkages with amines.
    • Impact : Schiff bases are critical in designing enzyme inhibitors (e.g., antimicrobial or anticancer agents). The trifluoromethyl group may enhance binding affinity to hydrophobic enzyme pockets .

Comparative Data Table

Compound Name Functional Group Substituent Position Key Properties/Applications Reference
3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde -CHO para (CF₃) Reactive intermediate, drug synthesis
Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate -COOEt meta (CF₃) Prodrug candidate, ester hydrolysis
5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole -CH₂Cl meta (CF₃) Nucleophilic substitution, agrochemicals
3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde -CHO para (OMe) Improved solubility, reduced stability
Morpholine-oxadiazole hybrids -CHO + morpholine N/A Antidiabetic agents, CNS targeting

Biological Activity

3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The presence of the trifluoromethyl group enhances the compound's pharmacological properties, making it a subject of interest in drug discovery and development. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and neuroprotective properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde can be represented as follows:

CF3C2H2N2OCHO\text{CF}_3-\text{C}_2\text{H}_2\text{N}_2\text{O}-\text{CHO}

The trifluoromethyl group (CF3-CF_3) significantly influences the compound's lipophilicity and bioactivity.

Biological Activity Overview

The biological activities of 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde are primarily associated with its derivatives. Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of pharmacological effects:

  • Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, modifications to the oxadiazole structure have led to compounds with IC50 values as low as 1.143 µM against renal cancer cell lines .
  • Antibacterial Activity : The antibacterial potential of oxadiazole derivatives has been explored extensively. Some derivatives showed notable activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) as low as 2 µg/mL .
  • Neuroprotective Effects : Certain derivatives have exhibited inhibitory potential against monoamine oxidases (MAO-A and MAO-B), which are relevant targets in treating neurodegenerative diseases. Compounds have shown IC50 values ranging from 47.25 to 140.02 µM .

Anticancer Activity

A comprehensive study evaluated various oxadiazole derivatives against a panel of human tumor cell lines, revealing that specific modifications enhance their antitumor efficacy. Notably:

CompoundCell LineIC50 (µM)
Compound 1OVXF 899 (Ovarian)2.76
Compound 2PXF 1752 (Pleura Mesothelioma)9.27
Compound 3RXF 486 (Renal)1.143

These findings suggest that structural modifications can significantly improve the selectivity and potency of oxadiazole-based anticancer agents .

Antibacterial Activity

The antibacterial efficacy of several oxadiazole derivatives was tested against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli (Gram-negative)≥64
Compound BStaphylococcus aureus (Gram-positive)2
Compound CBacillus subtilis (Gram-positive)4

These results indicate that while some compounds show limited activity against Gram-negative strains, they exhibit considerable effectiveness against Gram-positive bacteria .

Neuroprotective Effects

In vitro studies assessed the MAO inhibitory activity of various oxadiazole derivatives:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Compound X47.25140.02
Compound Y129.7117.43

These results highlight the potential of these compounds in developing therapeutic agents for neurodegenerative disorders .

Case Studies

Case Study: Anticancer Efficacy
A study involving a series of synthesized oxadiazole derivatives demonstrated their effectiveness against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa). The compounds' interaction with topoisomerase I was evaluated through molecular docking studies, supporting their potential as new anti-topoisomerase agents .

Case Study: Antibacterial Screening
Another investigation focused on the antibacterial properties of trifluoromethyl-substituted oxadiazoles against Xanthomonas oryzae, revealing promising results with EC50 values lower than existing treatments like bismerthiazol .

Q & A

Q. What are the standard synthetic routes for preparing 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of trifluoromethyl-substituted precursors. A common method involves reacting a trifluoromethyl-containing amidoxime with a carbonyl source under acidic or thermal conditions. For example, ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate (a precursor) can be hydrolyzed to the carboxylic acid, followed by reduction to the aldehyde using LiAlH4 and subsequent oxidation . Key factors affecting yield include temperature control (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., POCl3 for cyclization). Contaminants like unreacted starting materials can be removed via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. The trifluoromethyl group (CF₃) shows a characteristic quartet in ¹⁹F NMR at δ -60 to -65 ppm.
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the aldehyde carbonyl group.
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ for C₅H₂F₃N₂O₂ (calculated: 178.0064).
    Crystallography (if crystals are obtainable) can resolve bond angles and confirm the oxadiazole ring geometry .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use a fume hood due to volatile aldehydes.
  • Storage : In airtight containers under inert gas (N₂ or Ar) at -20°C to prevent oxidation.
  • First Aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the trifluoromethyl and aldehyde groups in further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects:

  • The CF₃ group withdraws electrons, reducing nucleophilicity at the oxadiazole ring but activating the aldehyde for nucleophilic additions.
  • Frontier Molecular Orbital (FMO) analysis identifies sites prone to electrophilic attack (e.g., aldehyde carbon). Validate predictions experimentally via reactions with amines (Schiff base formation) or Grignard reagents .

Q. What experimental strategies resolve contradictions in reported reaction outcomes (e.g., competing byproducts)?

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent). For example, a 2³ factorial design (temperature: 80°C vs. 120°C; catalyst: 1 mol% vs. 5 mol%; solvent: DMF vs. THF) identifies interactions affecting byproduct formation.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to detect intermediates (e.g., oxime derivatives) that may divert pathways .

Q. How can stability studies under varying pH and temperature inform storage protocols?

  • pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C. HPLC analysis at intervals (0, 24, 48 hrs) quantifies degradation (e.g., hydrolysis of the oxadiazole ring at pH > 9).
  • Thermal Stability : Thermogravimetric Analysis (TGA) determines decomposition onset temperature. Differential Scanning Calorimetry (DSC) identifies exothermic events (e.g., aldehyde oxidation above 150°C) .

Q. What methodologies enable the study of structure-activity relationships (SAR) for biological applications?

  • Analog Synthesis : Modify the trifluoromethyl group (e.g., replace with -CF₂H or -CH₂CF₃) and test bioactivity (e.g., enzyme inhibition).
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Correlate binding affinity (ΔG) with experimental IC₅₀ values from enzyme assays .

Methodological Resources

  • Synthetic Optimization : Refer to Carey & Sundberg’s Advanced Organic Chemistry for mechanistic insights into oxadiazole formation .
  • Data Analysis : Use software like MestReNova for NMR deconvolution and OriginLab for kinetic modeling.
  • Safety Compliance : Follow guidelines from Reference Standards for Pharmaceutical Analysis for handling hazardous intermediates .

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